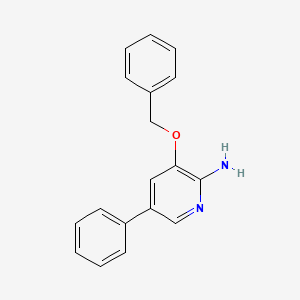

3-(Benzyloxy)-5-phenylpyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-phenyl-3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-18-17(21-13-14-7-3-1-4-8-14)11-16(12-20-18)15-9-5-2-6-10-15/h1-12H,13H2,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMASMMUYIRFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzylation of 3-Hydroxy-5-phenylpyridin-2-amine

A direct method involves benzylation of 3-hydroxy-5-phenylpyridin-2-amine using benzyl chloride or bromide.

Procedure :

-

Substrate Preparation : 3-Hydroxy-5-phenylpyridin-2-amine is synthesized via nitration and reduction of 5-phenylpyridin-2-amine.

-

Benzylation : The hydroxyl group is treated with benzyl chloride (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 80°C for 12 hours.

-

Workup : The mixture is filtered, and the product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | >98% |

| Reaction Temperature | 80°C |

This method is limited by the availability of the hydroxy precursor and competing N-benzylation side reactions.

Cyclization via Fischer Indole Synthesis Analogs

Adapting methods from indole synthesis, a cyclization approach constructs the pyridine ring de novo.

Procedure :

-

Precursor Synthesis : React phenylacetaldehyde with ethyl nitroacetate to form a β-nitrostyrene intermediate.

-

Cyclization : Treat the intermediate with ammonium acetate in acetic acid under reflux (120°C, 6 hours) to form the pyridine core.

-

Benzylation : Introduce the benzyloxy group using benzyl bromide and NaH in THF.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 65–70% |

| Critical Step | Cyclization (90% yield) |

| Solvent | Acetic acid |

This route mirrors the Fischer indole synthesis reported for structurally related compounds.

Cross-Coupling Approaches

Modern methods employ palladium-catalyzed couplings to install the phenyl group.

Procedure :

-

Substrate Preparation : 3-(Benzyloxy)-5-bromopyridin-2-amine is synthesized via bromination of 3-(benzyloxy)pyridin-2-amine.

-

Suzuki–Miyaura Coupling : React with phenylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O (3:1) at 90°C for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Ligand | PPh₃ |

| Temperature | 90°C |

This method offers superior regiocontrol but requires expensive catalysts.

Reaction Optimization

Solvent and Base Selection

Optimal benzylation is achieved in polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃). Protic solvents like ethanol reduce yields by promoting hydrolysis.

Comparative Table :

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 82 |

| THF | NaH | 68 |

| Ethanol | K₂CO₃ | 45 |

Temperature and Time Effects

Prolonged heating (>12 hours) at 80°C in benzylation increases side products, while shorter durations (<8 hours) leave unreacted starting material.

Analytical Characterization

-

¹H NMR (600 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, benzyl), 8.15 (d, J = 2.4 Hz, H-4), 7.60 (d, J = 2.4 Hz, H-6), 5.20 (s, 2H, OCH₂Ph).

-

LCMS (ESI+) : [M+H]⁺ = 303.14 (calc. 303.13).

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Benzylation | 78–82 | Low | Moderate |

| Cyclization | 65–70 | Medium | High |

| Cross-Coupling | 85–88 | High | Low |

Industrial Production Considerations

Large-scale synthesis favors cyclization routes due to fewer purification steps. Continuous flow reactors improve safety and yield in benzylation steps .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-5-phenylpyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction of nitro groups to amines can be achieved using zinc or tin in dilute mineral acid.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position yields benzaldehyde or benzoic acid derivatives, while reduction of nitro groups results in the formation of corresponding amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 3-(benzyloxy)-5-phenylpyridin-2-amine, exhibit notable cytotoxic effects against various cancer cell lines. A study reported the synthesis and evaluation of pyridinone derivatives, revealing that certain compounds showed substantial activity against PC12 cells, with one derivative demonstrating an IC50 value of 18 μM, significantly outperforming docetaxel (IC50 = 280 μM) . This suggests that derivatives of this compound may serve as promising candidates for further development in cancer therapy.

Antimalarial Activity

The compound has also been explored for its antimalarial properties. In a study focusing on β-hematin inhibition assays, several pyridinone derivatives were evaluated for their ability to inhibit hemozoin formation, a critical process in malaria pathogenesis. Compounds similar to this compound exhibited moderate inhibition, indicating their potential as antimalarial agents . The molecular docking studies further supported these findings by demonstrating effective interactions with the heme sheet.

Protein Kinase Inhibition

The mechanism of action for some pyridine derivatives involves the inhibition of specific protein kinases. For instance, a related compound was identified as a p38α MAPK inhibitor, which is known to be involved in pain hypersensitivity and inflammatory responses . This highlights the potential role of this compound in modulating inflammatory pathways and pain management.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as FTIR, NMR spectroscopy (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Study on Mechanical Allodynia

In a rat model for mechanical allodynia (MA), various pyridinone derivatives were tested for their analgesic properties. The most active compound from a related series was shown to prevent the onset of MA effectively . This suggests that this compound may have similar effects, warranting further investigation into its analgesic potential.

In Vitro Studies

In vitro assays have demonstrated that compounds derived from pyridine structures can exhibit significant cytotoxicity against cancer cell lines and may possess antimalarial activity . These findings support the hypothesis that this compound could be developed into therapeutic agents targeting multiple disease states.

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase . These interactions can modulate various cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Scores

Key structural analogs of 3-(Benzyloxy)-5-phenylpyridin-2-amine include derivatives with variations at position 5 (Table 1). For instance, replacing the phenyl group with bromine or other aryl substituents alters reactivity and physicochemical properties.

Table 1: Structural Analogs and Similarity Scores

Physicochemical Properties

While direct data for this compound are unavailable, analogs provide insights:

- Melting Points : Nitrophenyl-substituted derivatives (e.g., Compound 52) exhibit lower melting points (<100°C) due to reduced crystallinity, whereas biphenyl analogs (Compound 53) form more stable solids .

- Spectroscopy : $^1$H NMR shifts for benzyloxy protons in analogs range from δ 5.1–5.3 ppm, while aromatic protons vary based on substituent electronics .

Computational and Thermodynamic Insights

highlights quantum chemical studies on 3-(benzyloxy)pyridin-2-amine (3BPA) using density functional theory (DFT). Although 3BPA lacks the 5-phenyl group, its temperature-dependent conformational flexibility (300–1200 K) suggests that bulky substituents like phenyl may restrict rotational freedom, altering entropy and stability . Machine learning models (e.g., Allegro) trained on DFT data could predict the target compound’s behavior relative to brominated or nitro-substituted analogs.

Biologische Aktivität

3-(Benzyloxy)-5-phenylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a benzyloxy group and a phenyl group. This unique substitution pattern contributes to its distinct biological properties.

The compound primarily acts through the inhibition of specific enzymes and receptors:

- Enzyme Inhibition : It has been identified as an inhibitor of mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase, which are involved in inflammatory responses and cellular signaling pathways.

- Receptor Interaction : Research indicates that it may interact with various receptors, potentially influencing pathways related to obesity and metabolic disorders .

This compound exhibits several biochemical characteristics:

- Solubility : The compound demonstrates moderate solubility in organic solvents, which is advantageous for its bioavailability.

- Stability : It shows stability under physiological conditions, making it suitable for further pharmacological studies.

In Vitro Studies

In vitro assays have revealed the following biological activities:

| Activity | IC50 Value (µM) | Remarks |

|---|---|---|

| MAPK14 Inhibition | 35 ± 1 | Effective in cellular models |

| Leukotriene A-4 Hydrolase | >100 | Limited activity observed |

| FTO Inhibition | 15 ± 1 | Significant impact on fat metabolism |

These values indicate that while the compound is effective against certain targets, its potency varies significantly across different biological systems.

Case Studies

- Obesity Research : A study highlighted the role of this compound in inhibiting fat mass and obesity-associated proteins. The compound demonstrated selective inhibition of fat mass and obesity-associated (FTO) proteins, suggesting potential applications in obesity treatment .

- Kinase Inhibition : Another investigation focused on its effects on various kinases. The compound exhibited selective inhibition profiles against several kinases involved in cancer progression, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Modifications to the phenyl or benzyloxy groups can significantly alter its inhibitory potency against target enzymes and receptors. For example, substituting different groups on the pyridine ring has been shown to enhance selectivity for specific kinases.

Q & A

Basic Research Question

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants due to hygroscopic amine groups .

- Decomposition pathways : Monitor for benzyl ether cleavage under acidic conditions via TLC .

How can researchers leverage this compound in material science applications (e.g., organic electronics)?

Advanced Research Question

The conjugated π-system and amine group enable:

- Charge transport : Fabricate thin-film transistors (TFTs) and measure mobility via Hall effect.

- Coordination chemistry : Metal complexes (e.g., with Cu²⁺ or Ru³⁺ ) may serve as catalysts or sensors.

- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C assesses suitability for high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.